molecular formula C13H12BN3O2 B3351858 (3,6-diaminoacridin-9-yl)boronic Acid CAS No. 403739-16-2

(3,6-diaminoacridin-9-yl)boronic Acid

Cat. No.: B3351858
CAS No.: 403739-16-2
M. Wt: 253.07 g/mol
InChI Key: MXBUPPBYLVUUDS-UHFFFAOYSA-N
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Description

(3,6-Diaminoacridin-9-yl)boronic Acid (CAS 403739-16-2) is a high-value organoboron compound of significant interest in medicinal chemistry and chemical biology. This compound, with the molecular formula C13H12BN3O2 and a molecular weight of 253.07 g/mol, features a unique hybrid structure that combines the planar, aromatic acridine core with a reactive boronic acid functional group . The acridine scaffold is known for its ability to intercalate into DNA and interact with various biological targets, while the boronic acid group acts as a versatile synthetic handle and a key pharmacophore . As a stable and generally non-toxic functional group, the boronic acid is easily synthesized and used in several metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, where it serves as an essential building block for the formation of new carbon-carbon bonds to create complex biaryl structures for drug discovery and material science . In medicinal chemistry, boronic acids are recognized as potent, competitive enzyme inhibitors. They function as transition state analogues, capable of forming reversible covalent complexes with active site residues of enzymes, such as serine in proteases . This mechanism is exemplified by FDA-approved boronic acid drugs like Bortezomib and Ixazomib, which are proteasome inhibitors used in cancer therapy . The presence of the 3,6-diamino substituents on the acridine ring enhances the potential of this compound to engage in hydrogen bonding and improves its solubility profile, making it a particularly attractive candidate for the development of novel therapeutic agents, sensors, and delivery systems . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3,6-diaminoacridin-9-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BN3O2/c15-7-1-3-9-11(5-7)17-12-6-8(16)2-4-10(12)13(9)14(18)19/h1-6,18-19H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBUPPBYLVUUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376415
Record name (3,6-Diaminoacridin-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403739-16-2
Record name (3,6-Diaminoacridin-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

General Approaches to Acridine (B1665455) Boronic Acid Synthesis

The introduction of a boronic acid group onto an acridine scaffold can be achieved through several modern synthetic methods. These approaches offer varying degrees of efficiency, substrate scope, and functional group tolerance.

Palladium-Catalyzed Borylation Methods (e.g., Miyaura Borylation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Miyaura borylation is a prominent example for the formation of carbon-boron bonds. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgalfa-chemistry.comwikipedia.org For the synthesis of acridine boronic acids, a halo-substituted acridine, such as a 9-chloroacridine (B74977) derivative, serves as a suitable starting material.

The general mechanism of the Miyaura borylation involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronate ester and regenerate the active catalyst. alfa-chemistry.com The choice of ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. nih.gov

Table 1: Representative Conditions for Miyaura Borylation of Aryl Halides This table presents generalized conditions and typical reagents for the Miyaura borylation. Specific conditions for acridine substrates may require optimization.

ParameterDetails
Aryl Halide Aryl-Cl, Aryl-Br, Aryl-I, Aryl-OTf
Boron Reagent Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄)
Palladium Catalyst PdCl₂(dppf), Pd(OAc)₂, Pd(PPh₃)₄
Ligand dppf, SPhos, PPh₃, PCy₃
Base KOAc, K₃PO₄, KOPh
Solvent Dioxane, Toluene, DMF, THF
Temperature Room Temperature to Reflux

Photoinduced Borylation Techniques

In recent years, photoinduced methods have emerged as powerful and sustainable alternatives for the synthesis of organoboron compounds. uni-regensburg.denih.govacs.org These reactions can often be performed under mild conditions, sometimes without the need for a metal catalyst. uni-regensburg.denih.gov Photoinduced borylation can proceed through various mechanisms, including the generation of radical intermediates upon photoexcitation. uni-regensburg.deacs.org For acridine systems, direct C-H borylation under photochemical conditions could be a potential route, offering a more atom-economical approach by avoiding the pre-functionalization required in cross-coupling methods. nih.gov

Electron-donor-acceptor (EDA) complex formation between a substrate and a diboron reagent can facilitate photoinduced single-electron transfer, leading to the formation of an aryl radical that can be trapped by the boron reagent. nih.gov Heteroaromatic compounds have been successfully borylated using these methods. nih.gov

Table 2: General Features of Photoinduced Borylation This table summarizes the key aspects of photoinduced borylation reactions.

FeatureDescription
Reaction Type C-H or C-X Borylation (X = Halogen, O, N)
Energy Source Visible light or UV irradiation
Catalyst Often metal-free or employs a photocatalyst (e.g., iridium or organic dyes)
Boron Source Bis(pinacolato)diboron (B₂pin₂), Bis(catecholato)diboron
Advantages Mild reaction conditions, high functional group tolerance, potential for late-stage functionalization

Electrophilic Borylation of Aryl Grignard Reagents

The reaction of organometallic reagents, such as Grignard reagents, with boron electrophiles is a classic method for the synthesis of boronic acids. orgsyn.orgmdpi.comorganic-chemistry.org To apply this to acridine synthesis, an acridinyl Grignard reagent would first be prepared from the corresponding haloacridine. This organometallic intermediate is then reacted with a trialkyl borate, like trimethyl borate, followed by acidic workup to yield the desired boronic acid. mdpi.comnih.gov

This method is versatile; however, its application can be limited by the functional group compatibility of the Grignard reagent, as it is a strong base and nucleophile. organic-chemistry.org

Modular Synthesis of Acridine Derivatives with Boron Moieties

Modular approaches to the synthesis of complex molecules allow for the rapid generation of diverse structures from common building blocks. thieme.dechemistryviews.org In the context of acridine boronic acids, a modular strategy could involve the synthesis of a substituted o-nitroaryl boronic acid, which then undergoes a cascade reaction to construct the acridine core. chemistryviews.org For instance, coupling of an o-nitroaryl boronic acid with an alkyl halide, followed by a photo-induced intramolecular reaction and a copper-mediated cascade annulation, can lead to the formation of the acridine skeleton. chemistryviews.org This approach allows for the incorporation of the boron moiety at an early stage of the synthesis.

Specific Synthetic Routes for (3,6-Diaminoacridin-9-yl)boronic Acid

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in the scientific literature, a plausible synthetic route can be proposed based on the general methodologies described above.

A likely precursor for this synthesis is 9-chloro-3,6-diaminoacridine, which can be derived from proflavine (B1679165) (3,6-diaminoacridine). The introduction of the boronic acid group at the 9-position could then be achieved via a Miyaura borylation reaction.

Proposed Synthetic Route:

Starting Material: Proflavine (3,6-diaminoacridine). The synthesis of proflavine itself can be achieved by the reaction of m-phenylenediamine (B132917) with formic acid.

Chlorination: Conversion of the 9-hydroxy group of the acridone (B373769) tautomer of proflavine to a 9-chloro substituent using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The amino groups would likely require protection (e.g., by acetylation) prior to this step to prevent side reactions, followed by deprotection.

Borylation: A palladium-catalyzed Miyaura borylation of the resulting 9-chloro-3,6-diaminoacridine (or its protected form) with bis(pinacolato)diboron (B₂pin₂) would yield the corresponding boronate ester.

Hydrolysis: Subsequent hydrolysis of the boronate ester under acidic or basic conditions would afford the final product, this compound.

Derivatization of the Acridine Core and Boronic Acid Moiety

Further functionalization of this compound can be envisioned at two main sites: the acridine core, specifically the amino groups, and the boronic acid moiety.

Derivatization of the Acridine Core:

The two primary amino groups at the 3- and 6-positions of the acridine ring are nucleophilic and can undergo a variety of chemical transformations. stlawu.edumdpi.com These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion of the amino groups to diazonium salts, which can then be subjected to Sandmeyer-type reactions to introduce a range of other functional groups.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. mdpi.com

Derivatization of the Boronic Acid Moiety:

The boronic acid group is also amenable to a range of chemical transformations, enhancing the structural diversity of the parent molecule. mdpi.comnih.gov These include:

Esterification: Reaction with diols, such as pinacol (B44631) or ethylene (B1197577) glycol, to form cyclic boronate esters. nih.gov These esters often exhibit improved stability and are commonly used in cross-coupling reactions.

Formation of Tri- and Tetra-co-ordinate Boron Species: Boronic acids can react with molecules containing vicinal diols, amino acids, or hydroxamic acids to form reversible covalent complexes. mdpi.com

Conversion to Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (B91410) (KHF₂) converts the boronic acid to a more stable trifluoroborate salt (R-BF₃K).

Suzuki-Miyaura Cross-Coupling: The boronic acid group itself can be used as a coupling partner in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds. nih.gov

Table 3: Potential Derivatization Reactions This table outlines possible derivatization strategies for this compound.

Reaction SiteReagent/Reaction TypePotential Product
Amino Groups Acyl chlorideDiamide derivative
Alkyl halideDialkylated amine derivative
IsocyanateDi-urea derivative
Boronic Acid PinacolPinacol boronate ester
KHF₂Potassium trifluoroborate salt
Aryl halide/Pd catalyst9-Aryl-3,6-diaminoacridine

Functional Group Installation and Modification

The inherent functionalities of this compound serve as primary sites for chemical elaboration. The two primary amine groups on the acridine ring are nucleophilic and can undergo a variety of reactions common to anilines. These include, but are not limited to, acylation, alkylation, and sulfonylation. Such modifications can be employed to alter the solubility, electronic properties, and steric profile of the molecule.

The boronic acid group is also a key handle for modification. While direct C-H functionalization of the acridine core is a possibility, derivatization through the boronic acid moiety is a more common strategy for arylboronic acids. researchgate.net For instance, the boronic acid can be converted to a boronate ester, such as a pinacol ester, to increase its stability and modify its reactivity in subsequent coupling reactions. nih.gov This protection strategy is reversible, allowing for the regeneration of the boronic acid when needed.

Furthermore, organometallic-catalyzed cross-coupling reactions offer a powerful tool for modifying the aryl backbone. Although specific examples for this compound are not extensively documented, general methodologies for the C-H functionalization of aryl boronic acids are well-established. researchgate.net These reactions, often directed by a coordinating group, can introduce new substituents at specific positions on the acridine ring system, thereby enabling the synthesis of a diverse range of analogues.

Preparation of Conjugates for Enhanced Research Performance

The preparation of conjugates using this compound is a key strategy to enhance its performance in various research contexts. The amino groups and the boronic acid moiety can both be utilized for bioconjugation.

The primary amino groups can be readily coupled to carboxylic acids, activated esters, or isothiocyanates of other molecules, such as fluorescent dyes, affinity tags, or polymers, using standard amide bond formation or thiourea linkage chemistries. This allows for the straightforward attachment of the acridine-boronic acid unit to a wide array of molecular probes.

The boronic acid itself is a versatile functional group for conjugation, particularly for binding to diol-containing molecules. This interaction can be used to target glycoproteins or other glycosylated structures. Moreover, recent advances in bioconjugation have highlighted the use of boronic acids in transition metal-mediated reactions. rice.edu For example, sequential cross-coupling reactions using pairs of boronic acids with different reactivities can be employed to create complex bioconjugates. bohrium.com This approach allows for the controlled and stepwise assembly of multiple components onto a molecular scaffold. One could envision a strategy where one of the amino groups on the acridine ring is first modified, followed by a selective coupling reaction at the boronic acid, or vice-versa, to generate heterobifunctional conjugates.

Branched Peptide Conjugation with Acridine and Boronic Acid Units

A significant application of acridine and boronic acid derivatives is their conjugation to branched peptides to create novel molecular architectures with enhanced biological activities. nih.gov Research in this area has demonstrated the synthesis of branched peptides decorated with both acridine and boronic acid moieties, which have shown potent antimicrobial activity. nih.govacs.org

The synthesis of these conjugates typically involves solid-phase peptide synthesis (SPPS). nih.gov A key component in constructing the branched architecture is the use of a branching amino acid, such as Fmoc-Lys(Fmoc)-OH, which allows for the growth of two peptide chains from a single lysine (B10760008) residue. nih.gov

To incorporate the acridine and boronic acid functionalities, amino acid analogues bearing these groups are utilized during SPPS. For instance, an acridine moiety can be introduced via an acridinyl-functionalized lysine residue. nih.gov Similarly, a boronic acid can be incorporated by using an amino acid with a boronic acid-containing side chain.

A study on branched peptides with acridine and boronic acid derivatives revealed that the presence of the acridine group was a significant driver for their observed antimicrobial activity. nih.gov This suggests that the acridine moiety plays a crucial role in the biological function of the conjugate, while the branched peptide scaffold serves to present these functional units in a specific spatial arrangement. The boronic acid could potentially contribute to targeting or modulating the activity of the conjugate.

The following table summarizes representative branched peptide sequences that incorporate acridine and boronic acid functionalities, as described in the literature. nih.gov

Peptide Sequence IDBranching StructureFunctional Moieties
BP-Acr-BA 1(Sequence)₂-LysAcridine, Boronic Acid
BP-Acr-BA 2(Sequence)₂-LysAcridine, Boronic Acid

Note: The specific sequences are proprietary to the original research but follow the general structure shown.

This strategy of combining an intercalating group (acridine) and a diol-binding/modulatory group (boronic acid) on a branched peptide framework highlights a sophisticated approach to designing multifunctional molecular probes and therapeutic leads.

Spectroscopic and Advanced Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (3,6-diaminoacridin-9-yl)boronic acid, offering unparalleled detail about its molecular structure, conformation, and dynamic behavior in solution and the solid state. nih.govresearchgate.net By examining various NMR-active nuclei such as ¹H, ¹³C, ¹¹B, and ¹⁷O, a comprehensive picture of the compound can be assembled.

¹H (proton) and ¹³C NMR are fundamental tools for confirming the covalent framework of this compound. iitb.ac.in The spectra provide information on the number and connectivity of hydrogen and carbon atoms in the molecule.

In ¹H NMR spectroscopy of the acridine (B1665455) core, the aromatic protons typically appear as a complex series of multiplets in the downfield region (δ 7.0-9.0 ppm). chemicalbook.com The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern. For this compound, the electron-donating amino groups at positions 3 and 6 would be expected to cause an upfield shift of the adjacent aromatic protons compared to unsubstituted acridine. researchgate.net The protons of the amino groups themselves would appear as broad singlets, with their chemical shift being dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each carbon atom. The acridine ring system displays a characteristic set of signals for its 13 carbons. nih.gov The carbon atom at position 9, directly attached to the boronic acid group, would exhibit a unique chemical shift influenced by the electronegativity and bonding of the boron atom. The carbons at positions 3 and 6, bonded to the amino groups, would be significantly shielded (shifted upfield). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively assign proton and carbon signals by revealing their through-bond connectivities.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Note: These are estimated values based on known data for acridine and substituted arylboronic acids. Actual experimental values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1, 87.8 - 8.0124.0 - 126.0
2, 77.0 - 7.2115.0 - 117.0
3, 6-150.0 - 152.0
4, 57.5 - 7.7105.0 - 107.0
9-140.0 - 145.0 (C-B)
4a, 5a-128.0 - 130.0
8a, 9a-148.0 - 150.0
NH₂5.0 - 6.0-
B(OH)₂8.0 - 8.5-

¹¹B NMR spectroscopy is an indispensable tool specifically for probing the boron center of the boronic acid. nih.govacs.org Boron has two NMR-active isotopes, but ¹¹B (spin I = 3/2, 80.1% natural abundance) is more commonly used due to its higher sensitivity and smaller quadrupole moment compared to ¹⁰B. nih.govnsf.gov

The chemical shift (δ) in ¹¹B NMR is highly indicative of the coordination state and geometry of the boron atom. researchgate.net For this compound, the boron atom exists in equilibrium between different species:

Trigonal Planar (sp² hybridized) Boronic Acid: In its free, uncomplexed state, the B(OH)₂ group features a trigonal planar boron atom. This species typically resonates in a lower field region, around δ +25 to +35 ppm. sdsu.edu

Tetrahedral (sp³ hybridized) Boronate: Upon interaction with a Lewis base, such as the nitrogen of a histidine residue in an enzyme active site or a hydroxyl group, the boron atom can adopt a tetrahedral geometry. nd.eduscribd.com This change in hybridization results in a significant upfield shift in the ¹¹B NMR spectrum to a region between δ 0 and +15 ppm. nsf.govnih.gov

This distinct difference in chemical shifts allows for the direct observation and quantification of binding events. By monitoring the ¹¹B NMR spectrum as a function of pH or the addition of a binding partner (like a diol or a protein), researchers can study the thermodynamics and kinetics of complex formation. nsf.govmdpi.com For instance, the inhibition of serine proteases by arylboronic acids has been studied by observing the ¹¹B signal of the tetrahedral boronate adduct formed with the active site serine. nd.edunih.gov

Interactive Table 2: Representative ¹¹B NMR Chemical Shifts for Different Boron Species

Boron SpeciesHybridizationCoordinationTypical Chemical Shift (δ) Range (ppm)
Free Arylboronic Acid (Ar-B(OH)₂)sp²Trigonal Planar+28 to +33
Boroxine (B1236090) (ArBO)₃sp²Trigonal Planar+30 to +35
Tetrahedral Boronate Ester (with diol)sp³Tetrahedral+5 to +15
Tetrahedral Boronate Anion (Ar-B(OH)₃⁻)sp³Tetrahedral+2 to +8
Enzyme-Bound Tetrahedral Adductsp³Tetrahedral-12 to -19

¹⁷O NMR spectroscopy, while technically challenging due to the low natural abundance (0.038%) and large quadrupole moment of the ¹⁷O nucleus, provides unique insights into the local oxygen environment. nih.gov It is particularly sensitive to hydrogen bonding and the dynamics of proton exchange. rsc.orgresearchgate.net

For this compound, ¹⁷O NMR can be used to study the hydroxyl groups of the boronic acid moiety. The chemical shifts of these oxygen atoms are influenced by:

Intramolecular Hydrogen Bonding: The presence of nearby hydrogen bond acceptors, such as the acridine nitrogen, could influence the ¹⁷O chemical shift. researchgate.net

Intermolecular Interactions: Hydrogen bonding with solvent molecules or binding partners leads to changes in the oxygen's electronic environment, which are reflected in the ¹⁷O spectrum.

Equilibria: The exchange between the boronic acid and boronate forms can be monitored, as the chemical shift of the oxygen atoms will differ between the sp² and sp³ hybridized states. rsc.org Titration experiments monitored by ¹⁷O NMR can help determine equilibrium constants for reactions involving the boronic acid group. acs.org

The large line widths of ¹⁷O signals are a challenge, but advancements in high-field NMR and isotopic enrichment techniques are making this method more accessible for studying complex biomolecular interactions. nih.gov

While solution NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) reveals details about its conformation and packing in the crystalline or amorphous solid phase. nih.gov Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. doi.org

For this compound, ssNMR can provide critical information:

Conformation: In the solid state, the molecule adopts a fixed conformation. ssNMR can determine the torsion angles between the acridine ring and the boronic acid group, which may differ from the averaged conformation in solution. core.ac.uk

Intermolecular Packing: ssNMR is sensitive to intermolecular distances and interactions, such as π-π stacking between the acridine rings and hydrogen bonding networks involving the amino and boronic acid groups. patentdigest.org This information is crucial for understanding the crystal lattice and polymorphism.

Distinguishing Non-equivalent Molecules: If the unit cell of the crystal contains multiple, symmetrically non-equivalent molecules, ssNMR can often resolve separate signals for each, providing a more detailed picture of the solid-state structure than X-ray diffraction alone might offer. patentdigest.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination and structural elucidation of this compound and its conjugates.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique well-suited for analyzing biomolecules and other large, non-volatile compounds. However, the analysis of boronic acids by MS presents a specific challenge: they readily undergo dehydration to form cyclic trimers known as boroxines. acs.orgacs.org This can complicate mass spectra and make identification difficult.

Several strategies have been developed to overcome this issue and enable effective MALDI-MS analysis:

Derivatization: The boronic acid can be derivatized by reacting it with a 1,2-diol, such as pinacol (B44631) or ethylene (B1197577) glycol, to form a more stable cyclic boronate ester. acs.orgnih.gov This prevents trimerization and allows for reliable detection of the molecular ion.

Reactive Matrices: A more direct approach involves using a "reactive matrix" that also serves as a derivatizing agent. For example, 2,5-dihydroxybenzoic acid (DHB) can act as both the matrix and an in-situ derivatizing agent, forming a boronate ester with the analyte directly on the MALDI plate. nih.govnih.gov This simplifies sample preparation and provides high-quality spectra. Boronic acid analogues of standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA) have also been synthesized for the selective recognition of diol-containing compounds. rsc.orgresearchgate.net

The ability to successfully analyze boronic acid-containing molecules by MALDI-MS is crucial for their application in chemical biology. For instance, if this compound were conjugated to a peptide, MALDI-MS/MS (tandem mass spectrometry) could be used for de novo sequencing. nih.govnih.gov The fragmentation patterns (b- and y-ions) in the MS/MS spectrum would allow for the determination of the peptide's amino acid sequence, while the mass of the parent ion confirms the presence of the acridine boronic acid moiety. nih.govnews-medical.net

Interactive Table 3: Summary of MALDI-MS Techniques for Boronic Acid Analysis

TechniqueDescriptionAdvantages
Standard MALDI Analyte co-crystallized with a standard matrix (e.g., CHCA).Simple preparation.
Pre-derivatization with Diols Boronic acid is reacted with a diol (e.g., pinacol) prior to MS analysis to form a stable boronate ester. nih.govPrevents boroxine formation, leading to clear molecular ion peaks.
In-situ Derivatization with Reactive Matrix A matrix like 2,5-dihydroxybenzoic acid (DHB) serves as both the energy-absorbing matrix and a reagent to form a boronate ester on the target plate. acs.orgacs.orgRemoves the need for a separate derivatization step, simplifying the workflow. nih.gov
MALDI-MS/MS Parent ions are selected and fragmented to produce a secondary mass spectrum, providing structural information.Enables de novo sequencing of peptides conjugated with the boronic acid. nih.govnih.gov

Fluorescence Spectroscopy

The acridine scaffold is a well-known fluorophore, and its incorporation into the this compound structure imparts significant fluorescent properties to the molecule. chemscene.com Fluorescence spectroscopy is a highly sensitive technique used to study these properties and their modulation upon interaction with other molecules, making it a cornerstone for characterizing this compound's potential as a chemical sensor. nih.gov

Photophysical Property Investigations in Different Environments

The photophysical properties of this compound, including its absorption and emission wavelengths (λ_abs and λ_em), quantum yield (Φ_F), and Stokes shift, are highly sensitive to its local environment. nih.gov Factors such as solvent polarity, pH, and the presence of binding partners can significantly alter these properties. nih.govnih.gov

Solvent Effects (Solvatochromism): In solvents of varying polarity, the compound is expected to exhibit solvatochromism, where the emission maximum shifts due to changes in the dipole moment of the molecule upon excitation. nih.gov

pH Effects: The fluorescence of the compound will be strongly dependent on pH. This is due to the protonation state of the two amino groups on the acridine ring and the equilibrium between the neutral, trigonal boronic acid (B(OH)₂) and the anionic, tetrahedral boronate (B(OH)₃⁻). nih.govnih.gov Each of these forms will possess distinct electronic and, therefore, photophysical characteristics.

Table 3: Expected Influence of Environment on Photophysical Properties This table presents hypothetical trends based on the known behavior of similar fluorescent boronic acids.

EnvironmentParameterExpected ObservationRationale
Increasing Solvent Polarity Emission Wavelength (λ_em)Red-shift (to longer wavelengths)Stabilization of the more polar excited state. nih.gov
Increasing pH (Acidic to Basic) Fluorescence IntensityComplex changesProtonation/deprotonation of amino groups and ionization of the boronic acid group alter the intramolecular charge transfer (ICT) character. nih.gov
Binding to a Diol Fluorescence Intensity/WavelengthIncrease or decrease/ShiftFormation of a boronate ester alters the electronic properties of the boron atom, affecting the fluorophore. nih.gov

Fluorescence Titration Studies for Molecular Binding Analysis

Fluorescence titration is a powerful method used to quantify the binding affinity between a fluorescent host molecule, such as this compound, and a non-fluorescent guest analyte. mdpi.com The boronic acid functional group is well-known for its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol moieties, such as saccharides (sugars). nih.govresearchgate.net

In a typical fluorescence titration experiment, a solution of this compound at a fixed concentration is titrated with increasing concentrations of a target analyte (e.g., fructose (B13574) or glucose). mdpi.com The resulting changes in fluorescence intensity or emission wavelength are recorded after each addition. This data can then be plotted and fitted to a suitable binding model to determine the association constant (Kₐ), which is a measure of the strength of the interaction. mdpi.com A large Kₐ value indicates a high affinity between the sensor and the analyte.

Table 4: Illustrative Data from a Fluorescence Titration Experiment This table contains hypothetical data demonstrating the change in fluorescence upon analyte binding.

Analyte Concentration (mM)Relative Fluorescence Intensity (a.u.)
0.0100
0.5125
1.0148
2.0185
5.0240
10.0280
20.0295
50.0300

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the fluorescence lifetime (τ), which is the average time a fluorophore spends in the excited state following excitation. This technique provides dynamic information that is complementary to steady-state fluorescence measurements. nih.gov A key application is its ability to distinguish between fluorophores in different environments. nih.gov

For this compound, this method could be used to probe its interaction with target molecules or its incorporation into larger systems. For example, the compound free in an aqueous solution would exhibit a specific fluorescence lifetime. When bound to a diol-containing substrate, the local environment of the acridine fluorophore changes, which would likely result in a different, distinct fluorescence lifetime. nih.gov By analyzing the decay curve, the relative concentrations of the free and bound populations can be determined in real-time without requiring physical separation, making it a powerful tool for studying binding kinetics. nih.gov

Table 5: Hypothetical Fluorescence Lifetime Components This table illustrates how lifetime measurements can distinguish between different states of the compound.

State of CompoundLifetime Component (τ)Description
Free in aqueous solution τ₁ (e.g., 1.5 ns)The characteristic lifetime of the unbound fluorophore in the bulk solvent.
Bound to a target analyte τ₂ (e.g., 4.0 ns)A longer or shorter lifetime resulting from the altered environment upon binding, reflecting restricted motion or different quenching interactions. nih.gov
Encapsulated in a polymer τ₃ (e.g., 3.2 ns)The lifetime within a non-polar, confined matrix, which would differ from both the free and substrate-bound states. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The 3,6-diaminoacridine moiety, also known as proflavine (B1679165), possesses distinct vibrational signatures. The N-H stretching vibrations of the primary amino groups at positions 3 and 6 typically appear in the 3400-3200 cm⁻¹ region in the IR spectrum. The aromatic C-H stretching vibrations of the acridine ring are expected around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of complex bands in the 1650-1400 cm⁻¹ region.

The boronic acid group introduces several key vibrational modes. A prominent and broad O-H stretching band from the B(OH)₂ group is anticipated in the IR spectrum, typically in the range of 3500-3200 cm⁻¹, which may overlap with the N-H stretching bands. The asymmetric B-O stretching vibration is a characteristic and strong band for boronic acids, generally observed between 1390 and 1330 cm⁻¹. The symmetric B-O stretching mode is usually weaker and found at lower wavenumbers. The C-B stretching vibration, which links the boronic acid to the acridine ring, is expected in the 1100-1000 cm⁻¹ region. Out-of-plane deformations of the BO₂ group can also be observed at lower frequencies.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum, providing structural information about the acridine core. The symmetric vibrations of the boronic acid group may also be more prominent in the Raman spectrum compared to the IR spectrum.

A hypothetical table of the principal expected vibrational frequencies for this compound, based on data from related compounds like proflavine and phenylboronic acid, is presented below. chemicalbook.comchemicalbook.com

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
O-H Stretch (Boronic Acid)3500 - 3200 (broad)IR
N-H Stretch (Amino Groups)3400 - 3200IR
Aromatic C-H Stretch3100 - 3000IR, Raman
C=C / C=N Stretch (Acridine Ring)1650 - 1400IR, Raman
Asymmetric B-O Stretch1390 - 1330IR
C-B Stretch1100 - 1000IR, Raman
Aromatic Ring Breathing~1000Raman

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the surveyed literature, we can infer its likely structural characteristics from the known crystal structure of proflavine hemisulfate. ucl.ac.uk

Furthermore, the amino groups at positions 3 and 6, and the nitrogen atom within the acridine ring, can also participate in hydrogen bonding networks, creating a complex and stable crystal lattice. The crystal packing will also be influenced by π-π stacking interactions between the planar acridine rings of adjacent molecules.

Based on the analysis of related structures, a hypothetical set of crystallographic parameters for this compound is proposed in the table below. It is important to note that these are predictive values and await experimental verification.

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Bond Lengths (Å)C-B: ~1.56, B-O: ~1.37, C-N (amino): ~1.36, C=N (ring): ~1.34
Key Bond Angles (°)C-B-O: ~120, O-B-O: ~120, C-C-C (in ring): ~120
Intermolecular InteractionsHydrogen bonding (O-H···O, N-H···O, N-H···N), π-π stacking

The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation and the non-covalent interactions that govern its supramolecular assembly. This information is crucial for understanding its physical properties and for the rational design of materials based on this scaffold.

Molecular Interactions and Recognition Mechanisms

Boron-Diol Recognition Mechanisms

The boronic acid group, -B(OH)₂, is a versatile functional group known for its ability to form reversible covalent bonds with compounds containing diol (two hydroxyl group) functionalities. nih.gov This interaction is the basis for the use of boronic acid-containing molecules as sensors and receptors for polyols, particularly saccharides.

(3,6-diaminoacridin-9-yl)boronic acid interacts with polyols and saccharides through the formation of cyclic boronate esters. Boronic acids react with 1,2- or 1,3-diols to form five- or six-membered cyclic esters, respectively. nih.gov This reaction is a dynamic covalent process, meaning the bonds are formed and broken reversibly under specific conditions. semanticscholar.org The stability of these esters is particularly high with cis-diols found ubiquitously in saccharides, providing a mechanism for selective recognition. nih.gov The interaction involves the boron atom of the boronic acid and two hydroxyl groups from a single saccharide molecule, resulting in the release of two water molecules.

The equilibrium between the boronic acid and a diol to form a boronate ester is highly dependent on pH. researchgate.net The boronic acid group exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). nih.gov Generally, the tetrahedral boronate form binds diols with higher affinity to form more stable esters. researchgate.net The conversion from the neutral trigonal form to the anionic tetrahedral form is favored at pH values above the pKa of the boronic acid. nih.gov Consequently, the binding affinity of this compound for saccharides is significantly enhanced in neutral to alkaline aqueous solutions, where the tetrahedral boronate is the predominant species. nih.govresearchgate.net Lowering the pKa of the boronic acid, for instance by introducing electron-withdrawing groups, can enhance binding at neutral pH. researchgate.net

The acridine (B1665455) portion of this compound is a fluorophore. The binding of a diol to the boronic acid moiety can modulate the fluorescence properties of the acridine ring system, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.org This change in fluorescence provides a signaling mechanism for saccharide detection. The binding event alters the electronic environment of the boron atom, which in turn influences photophysical processes within the attached fluorophore, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov When a saccharide binds to the boronic acid, the formation of the boronate ester can inhibit PET from the acridine to the boron center, or alter ICT pathways, leading to a significant enhancement in fluorescence intensity. nih.govrsc.org This "turn-on" fluorescence response is a common strategy in the design of boronic acid-based sensors.

Nucleic Acid Interaction Mechanisms

The planar, aromatic tricyclic structure of the acridine core is a well-established DNA and RNA binding motif. mdpi.com This interaction is further stabilized by the presence of the amino groups at the 3 and 6 positions.

The primary mode of interaction between the acridine scaffold of this compound and nucleic acids is intercalation. mdpi.comresearchgate.net This process involves the insertion of the flat, polycyclic aromatic acridine ring system between adjacent base pairs of the DNA double helix or within RNA structures. mdpi.commdpi.com This insertion is stabilized by van der Waals forces and π-π stacking interactions between the acridine ring and the nucleobases. mdpi.com Acridine intercalation causes local structural distortions in the nucleic acid, such as unwinding of the DNA helix, which can interfere with biological processes like DNA replication and transcription. mdpi.comnih.gov

Interactive Data Table: Summary of Molecular Interactions

Molecular MoietyInteracting Partner(s)Primary Interaction TypeKey Stabilizing Forces
Boronic Acid Polyols, SaccharidesReversible Covalent BondingBoronate Ester Formation
Acridine Core DNA, RNAIntercalationπ-π Stacking, Van der Waals
Diamino Groups DNA, RNA (Phosphate Backbone)Electrostatic InteractionIonic Bonding

Boronic Acid Moiety in Modulating Binding Affinity and Specificity

The boronic acid group is a key modulator of the molecule's binding capabilities. Boronic acids are recognized for their ability to form reversible covalent bonds, particularly with molecules containing 1,2- or 1,3-diol functionalities, such as those found in saccharides. nih.govnih.gov This interaction forms a more stable cyclic boronate ester, which can significantly enhance binding affinity compared to non-covalent interactions alone. The strength and specificity of this binding can be tuned. For instance, the acidity of the boronic acid, influenced by substituents on its aromatic ring, alters its pKa value. nih.gov An electron-withdrawing group lowers the pKa, making the boron atom more electrophilic and thus able to form more stable complexes. nih.gov

Furthermore, the boronic acid moiety can engage in interactions with specific amino acid residues in proteins, such as serine or lysine (B10760008), which can donate an electron pair to the boron atom. nih.gov This allows for targeted binding to protein surfaces or active sites, adding a layer of specificity beyond the interactions of the acridine core.

Investigation of Interaction Sites (e.g., Minor Groove, Major Groove, Quadruplexes)

The 3,6-diaminoacridine core of the molecule, also known as proflavine (B1679165), is a classic DNA intercalator. researchgate.netyoutube.com Its planar aromatic structure allows it to insert between the base pairs of the DNA double helix. researchgate.net Studies on proflavine indicate a preference for intercalating at GC-rich sequences. nih.gov The process of intercalation distorts the DNA structure, which can inhibit replication and transcription. youtube.com Computational studies suggest that intercalation for proflavine may be more energetically favorable through the major groove due to a lower cost of desolvation compared to the minor groove. youtube.com

The addition of the boronic acid group at the C9 position directly on the acridine ring system introduces a new potential point of interaction. While the acridine portion intercalates, the boronic acid group would reside outside the base pair stack, likely positioned within one of the DNA grooves. This could enable secondary interactions with the sugar-phosphate backbone or the functional groups on the floor of the groove, potentially altering the parent molecule's binding mode or sequence preference. For instance, some platinum-acridine conjugates are known to form adducts in the DNA minor groove. nih.gov The concave shape of the minor groove often accommodates small molecules that can form hydrogen bonds with the base pair edges. nih.gov Therefore, this compound possesses the structural elements for both intercalation via its planar core and potential groove binding via its C9 substituent.

Protein and Peptide Interactions

The compound has the potential to interact with proteins and peptides through mechanisms involving both of its key functional groups.

Binding to Active Sites and Specific Residues (e.g., Lysine, Tyrosine)

The boronic acid moiety is known to form reversible covalent bonds with nucleophilic side chains of certain amino acids. nih.gov Boronic acids can interact with the hydroxyl group of serine, a key residue in the active sites of enzymes like serine proteases, and the amino group of lysine. nih.gov For example, some ortho-boronic acid carbonyl compounds have been shown to reversibly tag the ε-amino group of lysine. chemrxiv.org This reactivity allows for specific targeting of proteins that present these residues in a favorable orientation. While interactions with tyrosine are less commonly cited for simple boronic acids, the potential for hydrogen bonding or other non-covalent interactions exists.

Acridine-based structures can also participate in protein recognition. For instance, acridine-based fluorescent sensors have been designed to recognize amino acid anions through cooperative binding with a metal ion. nih.gov

Table 1: Potential Interactions of Boronic Acid Moiety with Amino Acid Residues This table summarizes the general reactivity of the boronic acid functional group, which is a component of this compound.

Amino Acid ResidueRelevant Functional GroupPotential Interaction with Boronic AcidReference
SerineHydroxyl (-OH)Reversible covalent bond formation (boronate ester) nih.gov
LysineAmine (-NH2)Dative bond formation nih.govchemrxiv.org
ThreonineHydroxyl (-OH)Potential for reversible covalent bond formation nih.gov

Modulation of Protein Function through Binding

By binding to key residues, particularly within an enzyme's active site, boronic acid-containing molecules can act as inhibitors. nih.gov The formation of a stable, tetrahedral boronate adduct with a catalytic serine residue, for instance, can block the enzyme's normal hydrolytic function. nih.gov This mechanism is the basis for several therapeutic agents. Therefore, this compound could potentially modulate the function of proteins, such as proteases or kinases, by leveraging the reactivity of its boronic acid group to engage with active site residues.

Anion Recognition (e.g., Fluoride (B91410) Ions)

The boronic acid functional group is an effective Lewis acid, capable of binding with Lewis bases, including various anions. It has a particularly strong affinity for fluoride ions (F⁻). This interaction involves the formation of a stable, tetravalent fluoroboronate complex. This property has been widely exploited in the design of fluorescent sensors for fluoride. Acridine derivatives have also been used in anion sensing systems. For example, acridine-urea conjugates have been shown to detect anions like acetate (B1210297) and dihydrogen phosphate (B84403) through hydrogen bonding interactions. nih.gov The combination of the acridine scaffold, which can serve as a fluorophore, and the boronic acid binding site makes this compound a potential candidate for anion recognition and sensing applications.

pH-Responsive Interactions

A fundamental characteristic of arylboronic acids is their pH-dependent equilibrium in aqueous solutions. nih.gov At physiological or acidic pH, the boronic acid typically exists in a neutral, trigonal planar state. nih.gov As the pH increases to values near or above the boronic acid's pKa, it accepts a hydroxide (B78521) ion from the solution to convert into a more nucleophilic, anionic tetrahedral boronate form. nih.govrsc.org

This pH-triggered structural and electronic change is a powerful tool for creating responsive systems. nih.govresearchgate.net For this compound, this transition would significantly alter its properties. The formation of the anionic boronate at higher pH would increase its water solubility and change its ability to act as a hydrogen bond donor. This reversible transformation can be used to control its binding to target molecules. For example, the binding to diols to form boronate esters is often pH-dependent, allowing for the association or dissociation of a complex to be triggered by a change in environmental pH. rsc.org This property is crucial in the design of drug delivery systems that release their payload in the acidic microenvironment of tumors or endosomes. nih.govmdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for investigating the quantum mechanical properties of molecules. By approximating the electron density, DFT allows for the accurate calculation of various molecular properties, offering a deeper understanding of the compound's behavior.

Theoretical investigations into the geometrical and electronic structure of boronic acid derivatives are often carried out using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. lodz.pllodz.pl Such studies help in understanding the stability of the molecule. The absence of imaginary frequencies in the calculated vibrational spectra indicates that the optimized structure corresponds to a local minimum on the potential energy hypersurface, confirming its stability. lodz.pl

Analysis of boronic acid derivatives shows that the geometry of the boronic acid group can be influenced by substituents on the aromatic ring system. lodz.pl For (3,6-diaminoacridin-9-yl)boronic acid, the amino groups at positions 3 and 6 are expected to influence the electron distribution across the acridine (B1665455) core and on the boronic acid moiety. The hybridization of the boron atom is a key factor, typically being sp² hybridized in its neutral form and changing to sp³ upon binding with diols or at alkaline pH. lodz.pl This change in hybridization is a critical aspect of its function as a sensor.

Table 1: Illustrative DFT Geometrical Parameters for this compound This table is a hypothetical representation of data that would be generated from DFT calculations.

Parameter Value (sp² Hybridization) Value (sp³ Hybridization)
C9-B Bond Length (Å) 1.55 1.62
B-O Bond Length (Å) 1.37 1.48
O-B-O Bond Angle (°) 120.0 109.5
Dihedral Angle (C-C-C-B) (°) 179.5 175.0

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com The accuracy of these predictions can be high, often showing good correlation with experimental values, which aids in the assignment of complex spectra. researchgate.netnrel.govnih.gov

Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net These calculations help in assigning specific vibrational modes to the functional groups within the molecule, such as the B-O and N-H stretches in this compound.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Acridine Derivative This table illustrates the typical correlation between DFT-predicted and experimental NMR data.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 115.2 114.8
C3 150.1 149.7
C9 145.8 145.2
C11 128.4 128.1

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. sapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. bhu.ac.inresearchgate.net

For molecules like this compound, FMO analysis can reveal the sites most susceptible to nucleophilic or electrophilic attack. bhu.ac.in The distribution of the HOMO and LUMO across the molecule indicates the regions of electron density that are available to participate in reactions. In many acridine derivatives, the HOMO is localized on the electron-rich amino groups and parts of the acridine ring, while the LUMO is distributed over the electron-deficient regions. bhu.ac.inresearchgate.net

Table 3: Illustrative FMO Properties of this compound This table is a hypothetical representation of data from FMO analysis.

Property Value (eV)
HOMO Energy -5.8
LUMO Energy -2.1
HOMO-LUMO Gap 3.7

Many fluorescent molecules, including acridine derivatives, exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part. In this compound, the amino groups can act as electron donors, while the boronic acid moiety can act as an electron acceptor. nih.gov

Upon binding to saccharides, the boronic acid group becomes anionic, which can alter its electron-accepting properties and thus modulate the ICT process. nih.gov This change often results in a detectable change in the fluorescence emission, which is the basis for its use as a fluorescent sensor. nih.gov DFT and Time-Dependent DFT (TD-DFT) calculations can model this process by examining the electronic transitions between the ground and excited states. lodz.pl

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). frontiersin.orgjppres.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. researchgate.netnih.gov

Molecular docking simulations can be used to predict how this compound might bind to a specific protein target. nih.gov The simulation software places the ligand into the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. nih.gov

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For this compound, the amino groups and the boronic acid hydroxyl groups are likely to form hydrogen bonds with the protein, while the aromatic acridine ring can participate in stacking interactions. nih.gov Understanding these binding modes is essential for optimizing the ligand's structure to improve its binding affinity and selectivity. frontiersin.org

Estimation of Binding Affinities and Interaction Energies

There are no publicly available research articles or data that report the estimation of binding affinities or interaction energies for this compound with any biological target. Such studies, which are crucial for understanding the potential efficacy and mechanism of action of a compound, have not been published for this specific molecule.

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, π-Stacking)

Detailed molecular-level interaction studies to identify key amino acid residues that may interact with this compound are not found in the current body of scientific literature. Consequently, there is no information available on specific hydrogen bonding or π-stacking interactions between this compound and any protein or nucleic acid targets.

Molecular Dynamics (MD) Simulations

A thorough search of scientific databases indicates that no molecular dynamics (MD) simulations have been published for this compound. MD simulations are instrumental in understanding the dynamic behavior of a molecule and its complexes over time.

Analysis of Dynamic Behavior of Complexes

As no MD simulations have been reported, there is no corresponding analysis of the dynamic behavior of complexes formed by this compound. This includes information on the stability and fluctuations of any potential ligand-receptor complexes.

Conformational Changes Upon Binding

Information regarding conformational changes that this compound might undergo upon binding to a biological target, or the conformational changes it may induce in the target itself, is not available. This is a direct consequence of the absence of published MD simulation or structural biology studies on this compound.

Theoretical Models for Intermolecular Interactions

While general theoretical models exist to describe intermolecular interactions for classes of compounds like boronic acids and acridines, no specific theoretical models have been developed or published for the intermolecular interactions of this compound.

Investigation of Lewis Acidity and Solvation Effects

Specific experimental or computational investigations into the Lewis acidity and solvation effects of this compound have not been reported in the literature. Although boronic acids are known to act as Lewis acids, the specific pKa and the influence of solvation on the 3,6-diaminoacridin-9-yl moiety have not been quantified.

Research Applications as Chemical Tools and Probes6.1. Fluorescent Molecular Sensors6.1.1. Development for Carbohydrate Sensing (e.g., Glucose, Fructose) 6.1.2. pH-Responsive Optical Probes 6.1.3. Anion (e.g., Fluoride) Detection 6.1.4. Multi-Analyte Sensing Strategies6.2. Biosensor Development6.2.1. Detection of Specific Biomolecules (e.g., Nucleotides like ATP, GTP)

Further research and publication in the scientific community would be required to elaborate on the specific functions and applications of (3,6-diaminoacridin-9-yl)boronic acid.

Biosensor Development

Bacterial Detection and Recognition Methods

The boronic acid functional group is widely recognized for its ability to form reversible covalent bonds with cis-diol moieties present in the peptidoglycans and lipopolysaccharides of bacterial cell walls. This interaction forms the basis for many bacterial sensing systems. In theory, a molecule like this compound could act as a dual-mode bacterial recognition agent. The boronic acid would serve as the primary recognition element, binding the probe to the bacterial surface.

Upon binding, the inherent fluorescence of the 3,6-diaminoacridine core could provide a detectable signal. This could manifest as a "turn-on" or "turn-off" fluorescent response or a shift in emission wavelength upon binding to the bacterial surface. One study on branched peptides incorporating generic acridine (B1665455) and boronic acid derivatives showed potent antimicrobial activity, suggesting the synergy of these two moieties can be effective in interacting with microbes. cas.org However, this study focused on antimicrobial action rather than detection and did not use the specific this compound compound.

Table 1: Theoretical Properties for Bacterial Detection

Feature Proposed Mechanism Potential Outcome
Recognition Boronic acid binding to bacterial surface diols Selective anchoring to bacteria
Signaling Modulation of acridine fluorescence upon binding Optical detection of bacteria

| Selectivity | Potential for enhanced binding to specific bacterial species (e.g., Gram-positive vs. Gram-negative) based on cell wall composition | Differentiation between bacterial types |

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. While the specific use of this compound has not been documented in this context, its components have relevance to the field.

Reversible Click Chemistry in Chemical Biology

Boronic acids are known to participate in reversible "click" reactions, particularly with 1,2-diols and salicylhydroxamic acid derivatives. wikipedia.orgcas.org These reactions are typically pH-sensitive, allowing for the controlled assembly and disassembly of molecular structures under physiological conditions. The boronic acid moiety on the target compound could theoretically be used to reversibly link the fluorescent acridine core to biomolecules that have been tagged with a diol or a related functional group. This would enable the reversible labeling of targets in a biological setting, although no studies have demonstrated this with this specific molecule.

Molecular Imaging Probes (Molecular/Cellular Level)

The combination of a fluorescent reporter (the acridine) and a targeting group (the boronic acid) is a common strategy in the design of molecular imaging probes.

Development of Fluorogenic Probes for Cellular Research

A fluorogenic probe is a molecule that is non-fluorescent or weakly fluorescent until it interacts with its target. The fluorescence of the acridine core could potentially be quenched in its free state and become activated upon binding of the boronic acid to a specific analyte, such as cell-surface glycans or specific monosaccharides. This would allow for the "no-wash" imaging of these targets in living cells. While many boronic acid-based fluorogenic probes have been developed for sensing saccharides and other analytes, none have been based on the this compound structure. nih.gov

Targeted Fluorescent Imaging of Specific Molecular Events

Boronic acid-based probes have been successfully developed to target and image specific molecular entities, such as amyloid-beta plaques in Alzheimer's disease research. rsc.org The boronic acid group in these probes provides binding affinity and selectivity for the target. Following this principle, this compound could hypothetically be explored for imaging targets rich in diol structures, such as over-glycosylated cancer cells. The acridine component would serve as the fluorescent reporter for imaging via microscopy. To date, no such application for this specific compound has been reported in the scientific literature.

Table 2: Summary of Compound Names

Compound Name
This compound
Proflavine (B1679165)
Salicylhydroxamic acid

Future Directions and Emerging Research Avenues for 3,6 Diaminoacridin 9 Yl Boronic Acid

Advanced Synthetic Methodologies for Structural Diversity

The functional breadth of (3,6-diaminoacridin-9-yl)boronic acid is intrinsically linked to the chemical diversity that can be achieved in its synthesis. While established methods often rely on the nucleophilic substitution of a 9-chloroacridine (B74977) precursor, future research will focus on more advanced and versatile synthetic strategies to generate extensive libraries of derivatives. researchgate.net

Key emerging methodologies include:

Optimized Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a standard for creating C-C bonds, but future work will aim to enhance the efficiency and functional group tolerance of these reactions for the acridine (B1665455) core. researchgate.net This includes developing novel catalyst systems that operate under milder conditions and are more resistant to poisoning by the amine groups on the acridine ring.

Catalyst-Free Synthesis: An innovative and environmentally friendly approach involves the catalyst-free synthesis of acridine cores from readily available precursors like anthranils and arylboronic acids. researchgate.net This strategy is noted for its operational simplicity and atomic economy, offering a streamlined path to the core structure. researchgate.net

Parallel and Combinatorial Synthesis: To rapidly explore structure-activity relationships, parallel synthesis strategies are being adapted for the acridine scaffold. nih.gov These methods allow for the systematic variation of substituents on the aromatic core and the sidechains, enabling the creation of large, diverse compound libraries for high-throughput screening. nih.gov

Dynamic Covalent Chemistry: The application of dynamic covalent chemistries, such as the formation of iminoboronates, offers a novel route to structural diversity. rsc.orgrsc.org This involves reacting the boronic acid moiety with other molecules (e.g., hydrazones or salicylaldehydes) to form new, reversible covalent bonds, creating complex, stimuli-responsive systems. rsc.org

Table 1: Emerging Synthetic Strategies for Acridine Boronic Acid Derivatives

MethodologyDescriptionPotential AdvantagesReference
Optimized Suzuki-Miyaura CouplingImproving palladium-catalyzed cross-coupling of a 9-haloacridine with a boronic acid ester.Higher yields, broader functional group tolerance, milder reaction conditions. researchgate.net
Catalyst-Free SynthesisReaction of anthranils with arylboronic acids without a metal catalyst.Atom economy, operational simplicity, reduced metal contamination. researchgate.net
Parallel SynthesisSystematic, simultaneous synthesis of a library of derivatives by varying core and side-chain components.Rapid generation of diverse compounds for screening and SAR studies. nih.gov
Dynamic Iminoboronate ChemistryPost-synthetic modification via reversible reaction of the boronic acid with hydrazides or amines.Creates stimuli-responsive molecules and materials; expands structural complexity. rsc.orgrsc.org

Rational Design of Next-Generation Molecular Probes

The core application of this compound is as a molecular probe, where the acridine unit acts as a fluorescent reporter and the boronic acid serves as the recognition element. nih.gov Rational design principles are crucial for developing next-generation probes with enhanced sensitivity, selectivity, and tailored photophysical properties.

Future design strategies will focus on:

Tuning Photophysical Properties: The fluorescence characteristics (e.g., emission wavelength, quantum yield, and Stokes shift) can be precisely tuned by modifying the substituents on the acridine ring. researchgate.net Computational studies and structure-activity relationship (SAR) analyses will guide the placement of electron-donating or electron-withdrawing groups to achieve desired optical outcomes, such as shifting emission into the near-infrared (NIR) window to minimize biological autofluorescence. researchgate.netnih.gov

Modulating Boronic Acid Reactivity: The affinity and selectivity of the boronic acid for its target can be altered by adjusting the electronic environment. For instance, introducing electron-withdrawing groups near the boronic acid can lower its pKa, enabling it to bind diols more effectively at physiological pH.

Incorporating Secondary Recognition Sites: To improve specificity for complex targets like glycoproteins, future designs may incorporate additional recognition motifs, such as charged groups or hydrogen-bond donors/acceptors, that can interact with the protein portion of the analyte.

Table 2: Rational Design Strategies for Advanced Molecular Probes

Design StrategyTarget PropertyMechanism/RationaleReference
Acridine Core SubstitutionFluorescence Wavelength & Quantum YieldAltering the electronic structure of the fluorophore to control the energy of the excited state. researchgate.net
Periboric SubstitutionBinding Affinity & pH RangeModifying the Lewis acidity of the boron atom to lower the pKa for stronger diol binding at neutral pH. nih.gov
Dual Recognition MotifsTarget SelectivityCombining the boronic acid with another binding group (e.g., an electrostatic or hydrophobic moiety) for synergistic recognition of a specific analyte. researchgate.net
Zwitterionic ScaffoldsAqueous SolubilityIncorporating both positive and negative charges to improve water solubility and prevent aggregation without organic cosolvents. nih.gov

Expansion of Molecular Recognition Targets and Mechanisms

While saccharides are the canonical targets for boronic acids, a significant future direction is the expansion of the range of analytes that this compound and its derivatives can recognize. researchgate.netnih.gov This involves leveraging the unique reactivity of the boronic acid moiety to bind with other biologically and environmentally important molecules.

Emerging molecular targets include:

Glycoproteins and Cell Surfaces: Moving beyond monosaccharides, researchers are designing probes to target the complex glycans on the surfaces of glycoproteins and whole cells. nih.govmdpi.com This could enable the specific labeling and detection of different cell types, such as distinguishing between healthy and cancerous cells or identifying specific bacterial strains. nih.gov

Catecholamines: Neurotransmitters like dopamine (B1211576) contain a catechol group, which is a 1,2-diol that can be recognized by boronic acids. researchgate.netnih.gov This opens the door to developing fluorescent probes for real-time monitoring of neurotransmitter activity.

Reactive Oxygen Species (ROS): Certain boronic acid derivatives can undergo irreversible oxidation by ROS such as hydrogen peroxide, leading to a distinct change in fluorescence. rsc.org This mechanism can be harnessed to design chemodosimeters for detecting oxidative stress in biological systems. rsc.org

Nucleic Acids: Boronic acids have shown the ability to interact with the ribose units found in RNA, presenting an opportunity to develop probes that can differentiate between RNA and DNA. nih.gov

Table 3: Potential Molecular Recognition Targets

Target ClassSpecific ExampleBinding MechanismPotential ApplicationReference
PolysaccharidesBacterial cell wallReversible boronate ester formation with diols in the peptidoglycan layer.Bacterial detection and imaging. nih.gov
GlycoproteinsSialic acid residuesReversible boronate ester formation with terminal diols on glycans.Cancer cell labeling, diagnostics. mdpi.com
CatecholaminesDopamineReversible boronate ester formation with the catechol diol.Neurotransmitter sensing. researchgate.net
Reactive Oxygen SpeciesHydrogen Peroxide (H₂O₂)Irreversible oxidation of the C-B bond to a C-O bond.Monitoring oxidative stress. rsc.org
Nucleic AcidsRibonucleic Acids (RNA)Binding to the 2',3'-cis-diol of the ribose sugar.RNA sensing and imaging. nih.gov

Integration with Advanced Analytical and Imaging Platforms

To translate the capabilities of these molecular probes into practical tools, they must be integrated with sophisticated analytical and imaging platforms. Future research will focus on adapting this compound derivatives for use in cutting-edge systems. This includes their application in fluorescence microscopy for live-cell imaging, allowing for the real-time visualization of target molecules within their native biological context. nih.gov Furthermore, their incorporation into capillary electrophoresis with laser-induced fluorescence detection has already demonstrated the ability to detect as few as three bacterial cells, showcasing extreme sensitivity. nih.gov Other avenues include immobilizing the probes onto surfaces like nanoparticles or sensor chips to create robust, reusable biosensors for electrochemical or colorimetric detection platforms. mdpi.com The development of derivatives suitable for high-throughput screening (HTS) formats will also accelerate the discovery of new applications and binding partners.

Exploration of Novel Applications in Chemical Biology and Materials Science

The unique chemical properties of the acridine boronic acid scaffold position it for novel applications that extend beyond its role as a simple sensor.

Theranostics and Drug Delivery: The DNA-intercalating nature of the acridine core suggests its potential use in therapeutic contexts. Research into related boron-containing acridines for Boron Neutron Capture Therapy (BNCT) highlights a promising path where the molecule serves to deliver boron specifically to cancer cells for targeted radiation therapy. mdpi.com The acridine scaffold can also act as a carrier for other cytotoxic agents, such as platinum, creating hybrid agents for chemotherapy. nih.gov Combining this therapeutic potential with the inherent fluorescence of the molecule could lead to the development of theranostic agents that simultaneously report on their location and deliver a therapeutic payload.

Smart Materials: The reversible nature of boronic acid interactions is being exploited in materials science. By incorporating this compound or its derivatives into polymer backbones, it is possible to create "smart" hydrogels. rsc.org These materials can exhibit stimuli-responsive properties, such as self-healing or pH-dependent drug release, driven by the formation and dissociation of boronate ester cross-links. rsc.orgrsc.org The fluorescence of the acridine unit could additionally provide a visual report on the material's state.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for (3,6-diaminoacridin-9-yl)boronic Acid?

Methodological Answer:

  • Synthesis Optimization : Begin with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the boronic acid moiety to the acridine scaffold. Optimize reaction conditions (catalyst loading, temperature, solvent) to improve yield and purity .
  • Characterization :
    • HPLC : Use reverse-phase HPLC with post-column derivatization (e.g., rhodamine-based detectors) to isolate and quantify intermediates .
    • NMR/LC-MS/MS : Confirm structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution LC-MS/MS for mass validation. For impurity profiling, employ triple quadrupole LC-MS/MS in MRM mode to detect mutagenic byproducts .

(Basic)

Q. How does pH influence the binding affinity and kinetics of this compound with diols?

Methodological Answer:

  • Binding Mechanism : Boronic acids reversibly form esters with 1,2-/1,3-diols. The reaction equilibrium depends on pH due to the acid-base equilibrium of the boronic acid (pKa ~7.6) .
  • Kinetic Studies : Use stopped-flow fluorescence spectroscopy to measure binding kinetics (konk_{\text{on}}/koffk_{\text{off}}) at physiological pH (7.4). For example, fructose binds faster (kon103M1s1k_{\text{on}} \approx 10^3 \, \text{M}^{-1}\text{s}^{-1}) than glucose due to favorable stereoelectronics .
  • pH Titration : Monitor fluorescence intensity changes across pH 6–9 to determine pKa and optimize binding conditions .

(Advanced)

Q. How can researchers design experiments to distinguish specific boronic acid-diol binding from non-specific interactions in cellular environments?

Methodological Answer:

  • Competitive Assays : Use surface plasmon resonance (SPR) with immobilized boronic acid surfaces. Compare glycoprotein (e.g., RNase B) binding in borate buffer (pH 8.5) vs. non-glycosylated controls (e.g., RNase A) to identify non-specific electrostatic/hydrophobic interactions .
  • Buffer Optimization : Add chaotropic agents (e.g., urea) or high ionic strength buffers to suppress secondary interactions. Validate selectivity via dose-response curves in live-cell imaging .

(Advanced)

Q. What strategies optimize the incorporation of this compound into stimuli-responsive drug delivery systems?

Methodological Answer:

  • Hydrogel Design : Synthesize boronic acid-functionalized poly(amido amine) hydrogels. Use dynamic covalent chemistry for glucose-responsive insulin release: diol binding induces swelling under hyperglycemic conditions .
  • Photoresponsive Systems : Integrate azobenzene-boronic acid conjugates. Irradiation with visible light (>450nm>450 \, \text{nm}) triggers Z→E isomerization, enhancing diol binding affinity for controlled drug release .
  • In Vitro Testing : Evaluate cytotoxicity and transfection efficiency in glioblastoma cell lines using MTT assays and fluorescence-tagged polyplexes .

(Advanced)

Q. How do structural modifications of the acridine ring affect the compound’s biological activity and tubulin polymerization inhibition?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace hydroxyl groups on the acridine core with boronic acid. Compare IC50_{50} values in cancer cell lines (e.g., B-16 melanoma) and tubulin polymerization assays. For example, boronic acid analogs (IC50_{50} = 0.48–2.1 µM) show enhanced apoptosis vs. carboxylate derivatives .
  • COMPARE Analysis : Use the NCI-60 panel to compare growth inhibition patterns with combretastatin A-4. A low correlation coefficient (r=0.553r = 0.553) suggests distinct mechanistic pathways .

(Methodological)

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Utilize triple quadrupole LC-MS/MS in MRM mode for high sensitivity (LOQ < 1 ng/mL). Avoid derivatization steps by optimizing ionization parameters (e.g., ESI− for underivatized boronic acids) .
  • Validation : Perform spike-and-recovery experiments in plasma/urine matrices. Assess matrix effects via post-column infusion and standard addition methods .

(Data Contradiction)

Q. How to resolve discrepancies between boronic ester oxidation rates and diol binding affinities in reactivity studies?

Methodological Answer:

  • Mechanistic Studies : Decouple hydrolysis and oxidation steps. For example, use 1H^1\text{H} NMR to monitor boronic ester stability under H2_2O2_2 exposure. shows neopentyl glycol esters oxidize slower than pinacol esters despite lower diol affinity, indicating steric effects dominate oxidation .
  • Affinity Assays : Perform alizarin red S (ARS) competition assays to rank diol-boronic acid affinities independently of oxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.